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Compound of Interest

Compound Name: 7H-pyrimido[4,5-d]azepine

CAS No.: 42394-36-5

Cat. No.: B13974007

Get Quote

Introduction & Strategic Significance
The pyrimido[4,5-b]azepine scaffold represents a privileged pharmacophore in modern drug

discovery, exhibiting significant bioactivity as kinase inhibitors (e.g., EGFR, HER2), GPCR

ligands, and antitumor agents. Unlike flat bicyclic systems, the seven-membered azepine ring

introduces a distinct 3D-topology that can exploit unique binding pockets in target proteins.

Transitioning this scaffold to Solid-Phase Organic Synthesis (SPOS) allows for the rapid

generation of high-diversity libraries. However, the synthesis of fused 7-membered rings on

solid support is fraught with challenges, primarily intermolecular aggregation, slow cyclization

kinetics, and regioselectivity issues during the pyrimidine functionalization.

This guide details a field-proven, robust protocol for the synthesis of pyrimido[4,5-b]azepines

utilizing a Microwave-Assisted Ring-Closing Metathesis (RCM) strategy. This approach offers

superior atom economy and cleaner reaction profiles compared to traditional intramolecular

SnAr routes.
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Success in SPOS begins with the correct choice of resin and linker.[1] For pyrimidoazepines,

we prioritize acid-labile linkers that allow for the release of the final compound under mild

conditions, preserving the integrity of the azepine ring.

Parameter Recommended Choice Scientific Rationale

Resin Rink Amide MBHA

Provides a C-terminal amide

upon cleavage, a common

motif in kinase inhibitors.

MBHA (4-

methylbenzhydrylamine) offers

enhanced mechanical stability

for microwave steps.

Loading 0.5 – 0.7 mmol/g

Medium loading prevents site-

site interactions (pseudo-

dilution) which is critical for the

RCM cyclization step to favor

intramolecular ring closure

over intermolecular

dimerization.

Mesh Size 100–200 mesh

Optimal for microwave reactors

(e.g., CEM Liberty Blue) to

prevent filter clogging while

maintaining rapid solvent

exchange.

Core Methodology: The Protocol
Synthetic Pathway Overview
The synthesis proceeds through a "Capture-Diversify-Cyclize" strategy:

Resin Loading: Attachment of the first diversity element (Amine 1).[1]

Scaffold Capture: SnAr displacement on the pyrimidine core.

Functionalization: Introduction of the second alkene tether.
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Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

DOT Diagram: Synthetic Workflow

Rink Amide MBHA Resin
(Fmoc-Protected)

1. Fmoc Deprotection
(20% Piperidine/DMF)

2. Load Fmoc-Amino Alkene
(HBTU/DIPEA)

  Prepare Linker  

3. Scaffold Capture
(4,6-Dichloro-5-nitropyrimidine, DIPEA)

  Immobilize Core  

4. Diversity Introduction
(Allylamine deriv., 80°C MW)

  Add R2 Tether  

5. Nitro Reduction
(SnCl2, DMF)

  Prepare for Cyclization  

6. Ring-Closing Metathesis
(Grubbs II, DCM, 40°C)

  Form 7-Membered Ring  

7. Cleavage & Analysis
(95% TFA)

  Release Product  
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Click to download full resolution via product page

Figure 1: Step-by-step workflow for the solid-phase synthesis of pyrimido[4,5-b]azepines.

Detailed Experimental Protocols
Step 1: Resin Preparation & Linker Loading
Objective: Immobilize the first alkene-containing tether (R1).

Swelling: Place 1.0 g of Rink Amide MBHA resin (0.6 mmol/g) in a fritted SPOS vessel. Swell

in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

Fmoc Removal: Treat with 20% piperidine in DMF (10 mL) for 5 min, drain, and repeat for 15

min. Wash resin with DMF (5x), DCM (3x), and DMF (3x).

Coupling: Dissolve Fmoc-Allylglycine (or desired amino-alkene acid) (3.0 equiv), HBTU (2.9

equiv), and DIPEA (6.0 equiv) in DMF (8 mL). Add to resin.[1][2][3]

Incubation: Shake at room temperature (RT) for 2 hours.

QC: Perform a Kaiser test. If negative (colorless beads), proceed. If positive (blue beads),

repeat coupling.

Step 2: Scaffold Capture (SnAr 1)
Objective: Attach the electrophilic pyrimidine core.

Deprotection: Remove Fmoc group from the loaded amino acid as described in Step 1.

Reaction: Suspend resin in NMP (N-methyl-2-pyrrolidone). Add 4,6-dichloro-5-nitropyrimidine

(5.0 equiv) and DIPEA (10.0 equiv).

Note: The 5-nitro group activates the pyrimidine for nucleophilic attack.

Conditions: Shake at RT for 4 hours.

Critical: Do not heat this step. The first chloride displacement is facile; heating may cause

double substitution or hydrolysis.
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Wash: Extensive washing with NMP (5x) and DCM (5x) is required to remove excess

electrophile.

Step 3: Diversity Introduction (SnAr 2)
Objective: Introduce the second alkene tether for RCM.

Reagent Prep: Prepare a solution of Allylamine (or substituted allylamine R2) (5.0 equiv) and

DIPEA (10.0 equiv) in DMSO/NMP (1:1).

Microwave Irradiation: Add solution to resin. Irradiate at 80°C for 20 mins (Power: 50W max).

Why Microwave? The second chloride is deactivated by the electron-donating amino

group installed in Step 2. Thermal energy is required to drive this reaction to completion.

Wash: DMF (5x), MeOH (3x), DCM (3x).

Step 4: Nitro Reduction (Optional but Recommended)
If the final target requires an amino-pyrimidine or if the nitro group interferes with the catalyst:

Treat resin with 2M SnCl2·2H2O in DMF for 2 hours at RT.

Wash thoroughly with DMF, water, DMF, and DCM to remove tin salts.

Step 5: Ring-Closing Metathesis (RCM)
Objective: Form the 7-membered azepine ring.

Solvent Switch: Wash resin with anhydrous degassed DCM (5x). Oxygen poisons the

Ruthenium catalyst.

Catalyst Addition: Add Grubbs Catalyst 2nd Generation (10 mol%) in degassed DCM (10

mL).

Reflux: Heat at 40°C for 12 hours under an Argon atmosphere.

Cycle: Drain and repeat the catalyst addition and heating cycle once to ensure high

conversion.
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Scavenging: Wash with DMSO (to remove catalyst residues) followed by DCM.

Step 6: Cleavage & Isolation[4]
Cleavage Cocktail: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the crude

product.

Analysis: Dissolve pellet in DMSO/Water for LC-MS analysis.

Quality Control & Troubleshooting
Decision Tree for Low Yields

Low Yield / Impurity?

Is the Pyrimidine
Attached? (LCMS of intermediate)

Did RCM work?
(Mass -28 Da)

Yes

Increase temp/time
for SnAr 1

No

Check solvent degassing;
Increase Catalyst load

No (Linear precursor)

Check Resin Loading;
Reduce to 0.4 mmol/g

Yes (Dimerization)

Click to download full resolution via product page

Figure 2: Troubleshooting logic for SPOS of pyrimidoazepines.
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Common Pitfalls
Oxidation of Catalyst: The Grubbs catalyst is sensitive to oxygen. Always use degassed

DCM (sparged with Argon for 15 mins) for the RCM step.

Pseudo-dilution Failure: If the resin loading is too high (>0.8 mmol/g), intermolecular cross-

linking (dimerization) will compete with the desired intramolecular cyclization.

Incomplete SnAr 2: The second displacement on the pyrimidine ring is sluggish. Use

microwave heating or strong nucleophiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.uci.edu [chem.uci.edu]

2. m.youtube.com [m.youtube.com]

3. bachem.com [bachem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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